molecular formula C19H15ClO B1676089 (2-Chlorophenyl)diphenylmethanol CAS No. 66774-02-5

(2-Chlorophenyl)diphenylmethanol

Cat. No.: B1676089
CAS No.: 66774-02-5
M. Wt: 294.8 g/mol
InChI Key: KTVAHLGKTSPDOG-UHFFFAOYSA-N
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Description

. This compound is primarily used in scientific research and has shown potential in various applications, particularly in the study of calcium channels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MDK-4025 typically involves the reaction of 2-chlorobenzophenone with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solution. The reaction proceeds as follows:

    Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous ether.

    Reaction with 2-Chlorobenzophenone: The prepared Grignard reagent is then added to a solution of 2-chlorobenzophenone in anhydrous ether. The reaction mixture is stirred at room temperature, leading to the formation of MDK-4025.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol, to obtain pure MDK-4025.

Industrial Production Methods

Industrial production of MDK-4025 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

MDK-4025 undergoes several types of chemical reactions, including:

    Oxidation: MDK-4025 can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: MDK-4025 can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

MDK-4025 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on calcium channels in neurons, providing insights into neuronal signaling and function.

    Medicine: Investigated for its potential therapeutic effects in conditions related to calcium channel dysfunction, such as epilepsy and chronic pain.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

MDK-4025 can be compared with other calcium channel inhibitors, such as:

    Verapamil: A well-known calcium channel blocker used in the treatment of hypertension and cardiac arrhythmias.

    Amlodipine: Another calcium channel blocker used to manage hypertension and angina.

    Nifedipine: Used to treat hypertension and angina, similar to amlodipine.

Uniqueness of MDK-4025

Unlike the aforementioned compounds, MDK-4025 is primarily used in research settings rather than clinical applications. Its unique structure and specific inhibitory effects on high voltage-activated calcium currents make it a valuable tool for studying neuronal function and calcium channel physiology.

Similar Compounds

These compounds share similar mechanisms of action but differ in their specific applications and effects on various calcium channel subtypes.

Properties

IUPAC Name

(2-chlorophenyl)-diphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVAHLGKTSPDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305489
Record name (2-Chlorophenyl)diphenylmethanol
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Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66774-02-5
Record name (2-Chlorophenyl)diphenylmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066774025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 66774-02-5
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Record name (2-Chlorophenyl)diphenylmethanol
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Record name O-Chlorophenylmethanol
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Record name (2-CHLOROPHENYL)DIPHENYLMETHANOL
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Synthesis routes and methods I

Procedure details

Following the procedure outlined in Example 1, 1.3 g (52 mmol) of magnesium turnings, 10.0 g (52 mmol) of 1-bromo-2-chlorobenzene and 9.4 g (52 mmol) benzophenone gave 9.81 g (64%) of (2-Chlorophenyl) diphenyl methanol (Compound T3), mp: 91° C.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred, ice-cooled solution of 2-chlorobenzophenone (21.6 g, 100 mmol) in 150 mL of dry Et2O under N2 was added 60 mL (120 mmol) of 2.0 M phenyllithium solution in cyclohexane-Et2O (7:3), keeping T<15° C. After stirring for a further 1 h at 15° C., the solution was poured onto crushed ice and extracted with Et2O. The organic solution was washed with 0.2 M H2SO4, water (until neutral), brine, dried (MgSO4), filtered and concentrated. The residue was recrystallized from hexanes containing a few per cent EtOAc to give 23.1 g (78%) of (2-chlorophenyl)diphenylmethanol as an off-white solid.
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
cyclohexane Et2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into a flask, benzene (380 ml) was charged, and aluminum chloride (88 g) was suspended therein. A solution of o-chlorobenzotrichloride (138 g, 0.6 mole) in benzene (145 ml) was dropwise added thereto over 2 hours while keeping the temperature at 60° C. After the addition was completed, the mixture was refluxed for 2 hours. The reaction mixture was poured into water (600 ml), and the flask was washed with benzene (240 ml) and water (120 ml). The combined mixture was refluxed for 4 hours. The organic layer was separated, washed with water (400 ml), treated with charcoal (6 g) and filtered. Evaporation of the benzene filtrate gave 172.6 g of o-chlorophenyldiphenylmethanol as a crystalline mass. Yield, 97.7%. M.P., 88.5°-91.5° C.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step Two
Quantity
145 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
380 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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